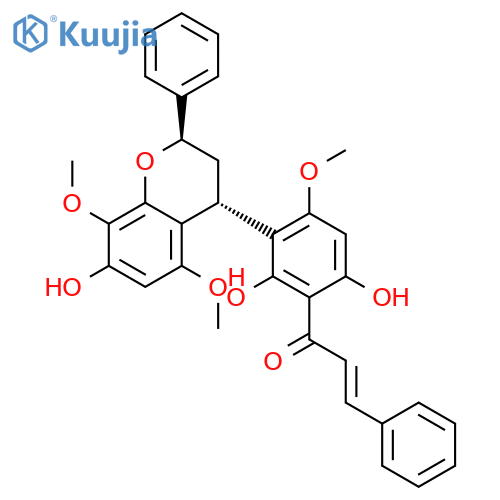Cas no 1190225-48-9 (Sarcandrone B)

Sarcandrone B structure
商品名:Sarcandrone B
Sarcandrone B 化学的及び物理的性質
名前と識別子
-
- Sarcandrone B
- (2E)-1-{2,6-Dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl -3,4-dihydro-2H-chromen-4-yl]-4-methoxyphenyl}-3-phenyl-2-propen- 1-one
- [ "" ]
- DTXSID101101107
- FS-10212
- 1190225-48-9
- (E)-1-[2,6-dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl-3,4-dihydro-2H-chromen-4-yl]-4-methoxyphenyl]-3-phenylprop-2-en-1-one
- (2E)-1-[3-[(2R,4R)-3,4-Dihydro-7-hydroxy-5,8-dimethoxy-2-phenyl-2H-1-benzopyran-4-yl]-2,6-dihydroxy-4-methoxyphenyl]-3-phenyl-2-propen-1-one
- AKOS040762811
- CHEMBL5276224
-
- インチ: InChI=1S/C33H30O8/c1-38-26-17-23(35)30(22(34)15-14-19-10-6-4-7-11-19)31(37)28(26)21-16-25(20-12-8-5-9-13-20)41-33-29(21)27(39-2)18-24(36)32(33)40-3/h4-15,17-18,21,25,35-37H,16H2,1-3H3/b15-14+/t21-,25-/m1/s1
- InChIKey: VXTGJTRCSRGQGL-INGXWZIVSA-N
- ほほえんだ: COC1=C(C(=C(C(=C1)O)C(=O)C=CC2=CC=CC=C2)O)C3CC(OC4=C(C(=CC(=C34)OC)O)OC)C5=CC=CC=C5
計算された属性
- せいみつぶんしりょう: 554.19400
- どういたいしつりょう: 554.19406791g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 41
- 回転可能化学結合数: 8
- 複雑さ: 867
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.4
- トポロジー分子極性表面積: 115Ų
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 732.5±60.0 °C at 760 mmHg
- フラッシュポイント: 236.6±26.4 °C
- PSA: 114.68000
- LogP: 6.38100
- じょうきあつ: 0.0±2.5 mmHg at 25°C
Sarcandrone B セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Sarcandrone B 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE17565-5mg |
Sarcandrone B |
1190225-48-9 | 5mg |
$869.00 | 2024-04-20 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5632-5 mg |
Sarcandrone B |
1190225-48-9 | 5mg |
¥6565.00 | 2022-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S46620-5mg |
(2E)-1-{2,6-Dihydroxy-3-[(2R,4R)-7-hydroxy-5,8-dimethoxy-2-phenyl -3,4-dihydro-2H-chromen-4-yl]-4-methoxyphenyl}-3-phenyl-2-propen- 1-one |
1190225-48-9 | 5mg |
¥6880.0 | 2021-09-07 | ||
| TargetMol Chemicals | TN5632-5mg |
Sarcandrone B |
1190225-48-9 | 5mg |
¥ 4890 | 2024-07-19 | ||
| TargetMol Chemicals | TN5632-1 ml * 10 mm |
Sarcandrone B |
1190225-48-9 | 1 ml * 10 mm |
¥ 7430 | 2024-07-19 | ||
| TargetMol Chemicals | TN5632-1 mL * 10 mM (in DMSO) |
Sarcandrone B |
1190225-48-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 7430 | 2023-09-15 | |
| TargetMol Chemicals | TN5632-5 mg |
Sarcandrone B |
1190225-48-9 | 98% | 5mg |
¥ 4,890 | 2023-07-10 |
Sarcandrone B 関連文献
-
Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
1190225-48-9 (Sarcandrone B) 関連製品
- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
